molecular formula C11H15BF3NO5S B1422082 4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 1402238-35-0

4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No. B1422082
M. Wt: 341.12 g/mol
InChI Key: XLTWJZSSXSRUIQ-UHFFFAOYSA-N
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Description

The compound is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogen atoms and one oxygen atom . They are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with other atoms .


Molecular Structure Analysis

The molecular structure of boronic acids generally consists of a boron atom bonded to two hydrogen atoms and one oxygen atom . The specific structure of “4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid” would depend on the arrangement of these atoms and the additional functional groups present in the compound.


Chemical Reactions Analysis

Boronic acids are known for their versatility in chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Scientific Research Applications

Boronic Acids in Scientific Research

Boronic acids are widely used in organic chemistry, especially in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The reaction involves the use of a boronic acid, a base, a palladium catalyst, and an organic halide .

Suzuki-Miyaura Coupling

  • Scientific Field: Organic Chemistry .
  • Application Summary: The Suzuki-Miyaura coupling is a method for forming carbon-carbon bonds using boronic acids . It is a widely-used reaction in both academic research and industrial applications due to its mild reaction conditions and tolerance for a wide range of functional groups .
  • Methods of Application: The reaction involves the use of a boronic acid, a base, a palladium catalyst, and an organic halide . The boronic acid acts as a nucleophile, transferring a boron-bound group to the palladium catalyst .
  • Results or Outcomes: The Suzuki-Miyaura coupling has been used to synthesize a wide range of organic compounds, including pharmaceuticals, polymers, and materials for organic electronics .

Boronic Acids in Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: Boronic acids are used in the synthesis of various pharmaceutical drugs . For example, more than 1000 tonnes per year of certain drugs are manufactured using arylboronic acids in Suzuki-Miyaura coupling as a key step . Merck’s antihypertensive drug, Losartan, is another prominent example that has utilized arylboronic acids in Suzuki-Miyaura coupling for the construction of the important biaryl motif .
  • Results or Outcomes: The use of boronic acids in drug synthesis has led to the production of a wide range of pharmaceutical drugs .

Boronic Acids in Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: Boronic acids are used in the synthesis of various pharmaceutical drugs . For example, more than 1000 tonnes per year of certain drugs are manufactured using arylboronic acids in Suzuki-Miyaura coupling as a key step . Merck’s antihypertensive drug, Losartan, is another prominent example that has utilized arylboronic acids in Suzuki-Miyaura coupling for the construction of the important biaryl motif .
  • Results or Outcomes: The use of boronic acids in drug synthesis has led to the production of a wide range of pharmaceutical drugs .

Future Directions

Boronic acids and their derivatives continue to be a topic of extensive research due to their wide range of applications in organic and medicinal chemistry . Future research will likely continue to explore new synthesis methods, applications, and derivatives of these versatile compounds .

properties

IUPAC Name

[4-(3-methoxypropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3NO5S/c1-21-6-2-5-16-22(19,20)8-3-4-10(12(17)18)9(7-8)11(13,14)15/h3-4,7,16-18H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWJZSSXSRUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NCCCOC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133614
Record name Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-(3-Methoxypropyl)sulfamoyl)-2-trifluoromethylphenylboronic acid

CAS RN

1402238-35-0
Record name Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402238-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[(3-methoxypropyl)amino]sulfonyl]-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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